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Compound of Interest

Compound Name: Idraparinux

Cat. No.: B1674382

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Idraparinux, a
long-acting synthetic pentasaccharide that acts as an indirect Factor Xa inhibitor. The
development of Idraparinux and its biotinylated version, Idrabiotaparinux, was pursued for the
prevention and treatment of thromboembolic events. However, its development was ultimately
halted due to safety concerns, primarily related to bleeding risk.[1] This guide objectively
compares the performance of Idraparinux and Idrabiotaparinux with vitamin K antagonists
(VKASs), the standard of care at the time of the trials.

Executive Summary

Idraparinux demonstrated non-inferiority in efficacy compared to VKASs for the prevention of
thromboembolic events in certain patient populations, such as those with deep vein thrombosis
(DVT) and atrial fibrillation (AF).[2][3] However, this efficacy was consistently overshadowed by
a significantly increased risk of major and clinically relevant bleeding, particularly in elderly
patients and those with renal impairment.[2][4] The AMADEUS trial, a key study in patients with
AF, was prematurely terminated due to an excess of intracranial and other major bleeding
events in the Idraparinux arm.[2][4][5] The biotinylated formulation, Idrabiotaparinux, was
developed to offer a potential reversal agent (avidin), but its development was also
discontinued for commercial reasons.[6]

Data Presentation: Efficacy and Safety Outcomes
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The following tables summarize the quantitative data from key clinical trials involving
Idraparinux and Idrabiotaparinux, comparing them against the standard of care.

Table 1: Efficacy Outcomes of Idraparinux vs. Vitamin K Antagonists (VKA)
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Table 2: Safety Outcomes of Idraparinux vs. Vitamin K Antagonists (VKA)
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Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

AMADEUS Trial

Objective: To compare the efficacy and safety of Idraparinux with VKA for the prevention of

stroke and systemic embolism in patients with atrial fibrillation.[2]

Study Design: A randomized, open-label, non-inferiority trial.[2][9]

Patient Population: Patients with nonvalvular atrial fibrillation and at least one risk factor for
stroke.[2]

Inclusion Criteria: Documented atrial fibrillation (paroxysmal, persistent, or permanent), age
>18 years, and at least one of the following: age >75 years, history of stroke or TIA,
hypertension, diabetes mellitus, or coronary artery disease.

Exclusion Criteria: Prosthetic heart valves, severe renal impairment (creatinine clearance
<30 mL/min), active bleeding, or high risk of bleeding.

Treatment Arms:

o Idraparinux: 2.5 mg administered subcutaneously once weekly.[2]
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o VKA (warfarin or acenocoumarol): Dose-adjusted to a target International Normalized
Ratio (INR) of 2.0-3.0.[2]

Primary Efficacy Outcome: The cumulative incidence of all stroke (ischemic, hemorrhagic, or
unspecified) and non-central nervous system systemic embolism.[2]

Primary Safety Outcome: Clinically relevant bleeding, defined as a composite of major and
clinically relevant non-major bleeding.[2]

BOREALIS-AF Trial

Objective: To assess the non-inferiority of idrabiotaparinux versus warfarin for the prevention
of stroke and systemic embolism in patients with atrial fibrillation.[6]

Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[6]

Patient Population: Patients with electrocardiogram-documented permanent, persistent, or
paroxysmal non-valvular atrial fibrillation with an indication for long-term VKA therapy.[10]

Inclusion Criteria: Indication for VKA therapy for AF.[10]

Exclusion Criteria: Stroke or TIA within the previous 5 days, transient AF caused by a
reversible disorder, planned major surgery or cardioversion within 30 days, and baseline
creatinine clearance < 30 mL/min.[10]

Treatment Arms:

o Idrabiotaparinux: 3 mg subcutaneously once weekly for the first 7 weeks, followed by 2 mg
thereafter. Patients with a creatinine clearance of 30-50 mL/min or aged = 75 years
received 1.5 mg after the first 7 weeks.[6]

o Warfarin: Administered daily with dose adjustment to maintain an INR between 2.0 and
3.0.[6]

Primary Efficacy Outcome: The composite of all fatal or non-fatal strokes and systemic
embolism.[6]
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Primary Safety Outcome: Clinically relevant bleeding (major and clinically relevant non-major
bleeding).[6]

van Gogh DVT and PE Trials

Objective: To compare the efficacy and safety of once-weekly subcutaneous Idraparinux
with standard therapy (heparin followed by a VKA) for the treatment of acute DVT and PE.[3]

Study Design: Two separate randomized, open-label, non-inferiority trials.[3]

Patient Population: Patients with objectively confirmed symptomatic DVT or PE.[3]

Treatment Arms:

o Idraparinux: 2.5 mg subcutaneously once weekly for 3 or 6 months.[3]

o Standard Therapy: Unfractionated heparin or low-molecular-weight heparin followed by a
dose-adjusted VKA for 3 or 6 months.[3]

Primary Efficacy Outcome: Symptomatic recurrent venous thromboembolism (VTE) at 3
months.[3]

Primary Safety Outcome: Clinically relevant bleeding.

EQUINOX Trial

Objective: To demonstrate the bioequivalence of idrabiotaparinux with idraparinux and to
assess the efficacy and safety of idrabiotaparinux for the treatment of DVT.[7][8]

Study Design: A multicenter, randomized, double-blind study.[8]

Patient Population: Patients with symptomatic and confirmed DVT.[8]

Treatment Arms:

o Idrabiotaparinux: 3 mg subcutaneously once weekly for 6 months.[8]

o Idraparinux: 2.5 mg subcutaneously once weekly for 6 months.[8]
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» Main Outcome Events: Clinically relevant bleeding (major or not), death, or symptomatic
recurrent VTE within 6 months of randomization.[8] A substudy also assessed the reversal of
the anticoagulant effect of idrabiotaparinux by intravenous avidin.[8]
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Caption: Mechanism of action of Idraparinux in the coagulation cascade.

Clinical Trial Workflow: A Generalized Representation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

